PF-543
PF-543
PF-543 is a novel cell-permeant inhibitor of SphK1 with a Ki of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling.
Brand Name:
Vulcanchem
CAS No.:
1415562-82-1
VCID:
VC0002865
InChI:
InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1
SMILES:
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4
Molecular Formula:
C27H31NO4S
Molecular Weight:
465.6
PF-543
CAS No.: 1415562-82-1
Inhibitors
VCID: VC0002865
Molecular Formula: C27H31NO4S
Molecular Weight: 465.6
CAS No. | 1415562-82-1 |
---|---|
Product Name | PF-543 |
Molecular Formula | C27H31NO4S |
Molecular Weight | 465.6 |
IUPAC Name | [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
Standard InChI | InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1 |
Standard InChIKey | NPUXORBZRBIOMQ-RUZDIDTESA-N |
SMILES | CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4 |
Appearance | Assay:≥98%A crystalline solid |
Description | PF-543 is a novel cell-permeant inhibitor of SphK1 with a Ki of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling. |
Synonyms | [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
Reference | [1]. Schnute ME, McReynolds MD, Kasten T et al. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochem J. 2012 May 15;444(1):79-88. [2]. Lynch KR. Building a better sphingosine kinase-1 inhibitor. Biochem J. 2012 May 15;444(1):e1-2. |
PubChem Compound | 66577038 |
Last Modified | Nov 11 2021 |
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